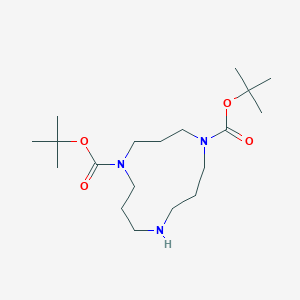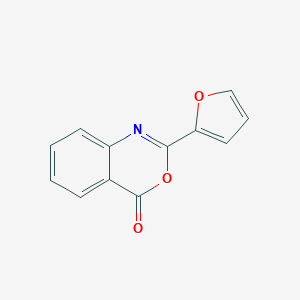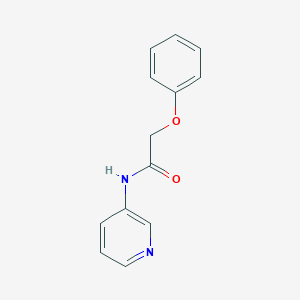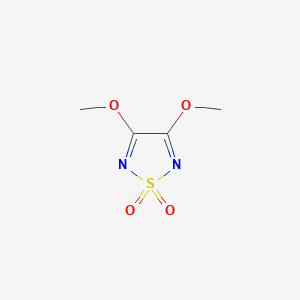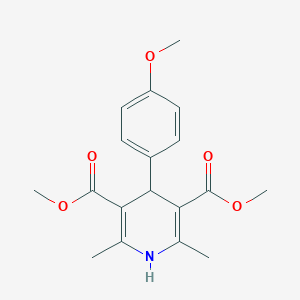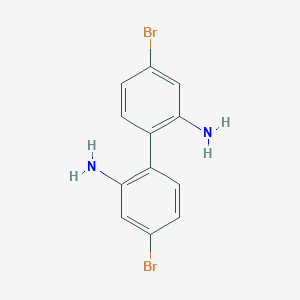
4,4'-二溴联苯-2,2'-二胺
描述
4,4’-Dibromobiphenyl-2,2’-diamine is a chemical compound with the molecular formula C12H10Br2N2 . It is a useful intermediate for the formation of fused heterocyclic rings such as carbazoles, dibenzosiloles, and dibenzoselenophenes .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromobiphenyl-2,2’-diamine consists of two benzene rings connected by a single bond, with bromine and amine groups attached at the 4,4’ and 2,2’ positions respectively . The exact 3D structure is not available in the search results.Chemical Reactions Analysis
4,4’-Dibromobiphenyl-2,2’-diamine is a product of the reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl . It can be used as an intermediate in the formation of fused heterocyclic rings .Physical And Chemical Properties Analysis
4,4’-Dibromobiphenyl-2,2’-diamine is a solid with a melting point of 192-194°C and a predicted boiling point of 436.5±40.0°C . It has a predicted density of 1.784±0.06 g/cm3 and a predicted pKa of 2.79±0.10 .科学研究应用
Organic Synthesis
4,4’-Dibromobiphenyl-2,2’-diamine serves as an intermediate in organic synthesis. It is used in the Pd-catalyzed tetraarylation of diamines and oxadiamines to form N,N,N′,N′-tetra(bromoaryl) derivatives . This compound’s reactivity is crucial for constructing complex organic molecules.
Heterocyclic Compound Formation
This chemical is instrumental in synthesizing fused heterocyclic rings such as carbazoles , dibenzosiloles , and dibenzoselenophenes . These compounds have various applications, including electronics and pharmaceuticals.
Polymer Research
It acts as a building block in creating hybrid organic/inorganic heterofluorene polymers and low band-gap polymers for use in photovoltaics . This application is significant for developing new materials for solar energy harvesting.
Catalysis
In catalysis, 4,4’-Dibromobiphenyl-2,2’-diamine is used to study the role of ligands in the formation of carbazole via Cu(I)-catalyzed cross-coupling reactions . Understanding these reactions can lead to more efficient synthesis methods for important industrial chemicals.
作用机制
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 4,4’-Dibromobiphenyl-2,2’-diamine involves its participation in the Pd-catalyzed tetraarylation of diamines and oxadiamines . This reaction results in the formation of N,N,N’,N’-tetra(bromoaryl) derivatives . The product yields strongly depend on the structure of the starting diamines .
Biochemical Pathways
The compound’s involvement in the synthesis of n,n,n’,n’-tetra(bromoaryl) derivatives suggests that it may influence pathways related to the formation and function of these derivatives .
Pharmacokinetics
Its physical properties such as melting point (192-194℃), boiling point (4365±400 °C), and density (1784±006 g/cm3) have been reported . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Result of Action
Its role as an intermediate in the synthesis of n,n,n’,n’-tetra(bromoaryl) derivatives suggests that it may contribute to the properties and functions of these derivatives .
安全和危害
属性
IUPAC Name |
2-(2-amino-4-bromophenyl)-5-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMFBDNQPKWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459259 | |
| Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136630-36-9 | |
| Record name | 2,2'-diamino-4,4'-dibromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136630-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
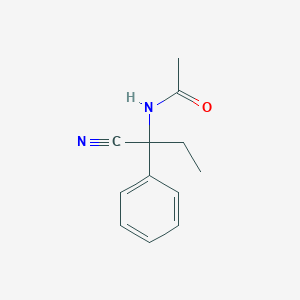

![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)

